molecular formula C5H11N3S B238891 Methyl ethyl ketone thiosemicarbazone CAS No. 1752-40-5

Methyl ethyl ketone thiosemicarbazone

Cat. No.: B238891
CAS No.: 1752-40-5
M. Wt: 145.23 g/mol
InChI Key: NCQXVINEPVAIDB-DAXSKMNVSA-N
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Description

1-(Butan-2-ylidene)thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of 1-(Butan-2-ylidene)thiosemicarbazide consists of a butan-2-ylidene group attached to a thiosemicarbazide moiety, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-ylidene)thiosemicarbazide can be synthesized through the condensation reaction of butan-2-one with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of butan-2-one and thiosemicarbazide in an ethanol solution, followed by refluxing the mixture for several hours . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-(Butan-2-ylidene)thiosemicarbazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-ylidene)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazone derivatives.

    Substitution: Various substituted thiosemicarbazides.

Mechanism of Action

The mechanism of action of 1-(Butan-2-ylidene)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.

Properties

CAS No.

1752-40-5

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

[(Z)-butan-2-ylideneamino]thiourea

InChI

InChI=1S/C5H11N3S/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4-

InChI Key

NCQXVINEPVAIDB-DAXSKMNVSA-N

SMILES

CCC(=NNC(=S)N)C

Isomeric SMILES

CC/C(=N\NC(=S)N)/C

Canonical SMILES

CCC(=NNC(=S)N)C

Origin of Product

United States

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